2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-isopropylpropanamide
Description
Chemical Structure and Properties 2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-isopropylpropanamide is a chiral compound with the molecular formula C₁₈H₂₉N₃O . Its structure includes:
- A benzyl-substituted piperidine ring (S-configuration at C3).
- An isopropyl group attached to the amide nitrogen.
- A propionamide backbone with an amino group at the C2 position.
The stereochemistry of both the piperidine and amino groups is critical for its biological interactions, particularly in the central nervous system (CNS) .
Potential Applications The compound has shown promise in:
- Neuroprotection: Modulation of neurotransmitter systems .
- Anticancer activity: Targeting cellular pathways via piperidine-mediated interactions .
Properties
Molecular Formula |
C18H29N3O |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-amino-N-(1-benzylpiperidin-3-yl)-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C18H29N3O/c1-14(2)21(18(22)15(3)19)17-10-7-11-20(13-17)12-16-8-5-4-6-9-16/h4-6,8-9,14-15,17H,7,10-13,19H2,1-3H3 |
InChI Key |
VHTNRLHRFKFGFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-isopropylpropanamide typically involves multiple steps, starting from readily available starting materials. One common method involves the cyanoacetylation of amines, where the amino group is introduced through a reaction with cyanoacetamide derivatives . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-isopropylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-isopropylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-isopropylpropanamide involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways . The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications in Piperidine Derivatives
Variations in the piperidine ring or substituents significantly alter biological activity:
Key Findings :
- Piperidine vs. Pyrrolidine : The 6-membered piperidine ring (target compound) enhances steric interactions with CNS receptors compared to the 5-membered pyrrolidine .
- Substitution Position : C3-substituted piperidine (target) shows neuroprotection, while C4-substituted analogs (e.g., Compound in ) exhibit analgesia.
Impact of Functional Groups and Stereochemistry
Amide Group Modifications
| Compound Name | Functional Group Variation | Biological Activity | References |
|---|---|---|---|
| Target Compound | Propionamide | Neuroprotection, anticancer activity | |
| N-(1-benzyl-piperidin-4-yl)acetamide | Acetamide (shorter chain) | Antidepressant properties | |
| 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}-6-[N-methyl-N-(prop-2-yn-1-yl)amino]-4-phenylpyridine | Pyridine ring + propionamide | Antiallodynic effects (neuropathic pain) |
Key Findings :
- Propionamide vs. Acetamide : Longer propionamide chains (target compound) improve binding to hydrophobic receptor pockets, enhancing neuroprotective effects .
Stereochemical Differences
| Compound Name | Stereochemistry | Biological Activity | References |
|---|---|---|---|
| Target Compound (S,S-configuration) | S-configuration at piperidine C3 and amino C2 | High-affinity CNS receptor binding | |
| (R)-Enantiomer | R-configuration at piperidine C3 | Reduced neuroprotective activity | |
| Fentanyl | 4-Anilidopiperidine (μ-opioid receptor selectivity) | Potent analgesia |
Key Findings :
- Stereospecificity : The S-configuration in the target compound optimizes interactions with sigma and opioid receptors, unlike its R-enantiomer .
Comparison with Fentanyl Analogs
Key Findings :
- The target compound’s benzyl and isopropyl groups confer broader receptor modulation (sigma, glycine transporters) compared to fentanyl’s μ-opioid specificity .
Biological Activity
The compound 2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-isopropylpropanamide is a member of the piperidine family, which has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, focusing on structure-activity relationships (SAR), receptor interactions, and therapeutic potentials, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Chemical Formula : CHNO
- CAS Number : 1629138-41-5
- Molecular Weight : 260.38 g/mol
This compound features a benzyl group attached to a piperidine ring, which is crucial for its biological activity. The presence of the amino group and isopropyl substituent contributes to its pharmacological properties.
Research indicates that compounds similar to 2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-isopropylpropanamide exhibit significant activity as antagonists of various receptors, including chemokine receptors. For example, studies have shown that benzyl-piperidines can act as selective antagonists for the CCR3 receptor, which is involved in inflammatory responses .
Structure-Activity Relationships (SAR)
The SAR studies have demonstrated that modifications in the piperidine structure can lead to enhanced binding potency and selectivity. For instance, introducing N-(ureidoalkyl) substituents has improved the binding affinity of related compounds from micromolar to low nanomolar ranges .
Neuropathic Pain Management
A recent study highlighted a related compound's efficacy in treating neuropathic pain through σ1 receptor antagonism. This suggests that 2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-isopropylpropanamide could similarly exhibit antiallodynic effects, making it a candidate for further exploration in pain management therapies .
In Vitro Studies
In vitro assays have shown that this compound can modulate calcium mobilization and chemotaxis in human eosinophils, indicating its potential role in managing allergic responses and inflammation .
Case Study 1: Efficacy in Pain Models
A study investigated the effects of a compound structurally similar to 2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-isopropylpropanamide on mechanical allodynia induced by capsaicin in animal models. Results demonstrated significant reversal of allodynia, suggesting effective pain relief mechanisms possibly through σ1 receptor pathways .
Case Study 2: Chemokine Receptor Antagonism
Another investigation focused on the compound's ability to inhibit eotaxin-induced eosinophil chemotaxis. The findings showed that modifications to the benzyl-piperidine structure resulted in enhanced antagonistic properties against CCR3, further supporting its therapeutic potential in allergic conditions .
Comparative Analysis of Related Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
